molecular formula C21H22FN3O4S B2601798 (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251687-24-7

(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2601798
CAS No.: 1251687-24-7
M. Wt: 431.48
InChI Key: YLHRXRKDEOXWQT-UHFFFAOYSA-N
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Description

The compound (4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure, characterized by a dimethylamino group, a fluorine atom, and a morpholine ring attached to a benzo[b][1,4]thiazine core, makes it interesting for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzo[b][1,4]thiazine core: Starting with a substituted aniline, this might involve cyclization reactions.

  • Introduction of the fluorine atom: Fluorination can be achieved using electrophilic or nucleophilic fluorination reagents.

  • Attachment of the morpholine ring: This might require amination reactions using morpholine.

  • Dimethylamino group incorporation: Introduced using reagents like dimethylamine under appropriate conditions.

Industrial Production Methods: While laboratory synthesis might employ batch processes, industrial production would likely use continuous flow reactors for efficiency. Scaling up typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The dimethylamino and morpholino groups can undergo oxidation to form various oxidative states.

  • Reduction: The benzo[b][1,4]thiazine core might be reducible under hydrogenation conditions.

  • Substitution: The fluorine atom can participate in substitution reactions, depending on the nucleophile used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution might use reagents like sodium hydroxide or lithium diisopropylamide (LDA).

Major Products Formed: Depending on the specific reactions, products can include fluorinated analogs, oxidized derivatives, and reduced forms with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, investigating reaction mechanisms and pathway elucidation.

Medicine: May serve as a lead compound for drug development, with possible activities ranging from antimicrobial to anticancer effects.

Industry: Applications could span from the development of advanced materials to catalysts in organic synthesis.

Mechanism of Action

The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and morpholino groups suggests it might act as an inhibitor or modulator of certain biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

When compared to other benzo[b][1,4]thiazine derivatives, this compound's inclusion of a fluorine atom and morpholine ring sets it apart. Similar compounds might include:

  • Benzo[b][1,4]thiazin-2-yl derivatives: without fluorine.

  • Thiazine-based compounds: with different amine substitutions.

  • Fluorinated benzo[b][1,4]thiazine analogs: lacking a morpholine group.

Its unique combination of functional groups potentially offers distinct biological activities and chemical reactivity, making it a valuable subject for further research and development.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-23(2)16-4-6-17(7-5-16)25-14-20(21(26)24-9-11-29-12-10-24)30(27,28)19-8-3-15(22)13-18(19)25/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHRXRKDEOXWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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